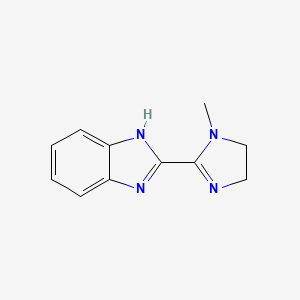
2-(1-methyl-4,5-dihydroimidazol-2-yl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-methyl-4,5-dihydroimidazol-2-yl)-1H-benzimidazole is a heterocyclic compound that features both an imidazole and a benzimidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-4,5-dihydroimidazol-2-yl)-1H-benzimidazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with o-phenylenediamine in the presence of a dehydrating agent. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-methyl-4,5-dihydroimidazol-2-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazole or benzimidazole derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(1-methyl-4,5-dihydroimidazol-2-yl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-methyl-4,5-dihydroimidazol-2-yl)piperidine
- 4-(1-methyl-4,5-dihydroimidazol-2-yl)phenol
- 1H-1,2,3-triazole analogs
Uniqueness
2-(1-methyl-4,5-dihydroimidazol-2-yl)-1H-benzimidazole is unique due to its dual imidazole and benzimidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
14483-97-7 |
|---|---|
Formule moléculaire |
C11H12N4 |
Poids moléculaire |
200.245 |
Nom IUPAC |
2-(1-methyl-4,5-dihydroimidazol-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C11H12N4/c1-15-7-6-12-11(15)10-13-8-4-2-3-5-9(8)14-10/h2-5H,6-7H2,1H3,(H,13,14) |
Clé InChI |
JRFNJVKGNKOKBW-UHFFFAOYSA-N |
SMILES |
CN1CCN=C1C2=NC3=CC=CC=C3N2 |
Synonymes |
Benzimidazole, 2-(1-methyl-2-imidazolin-2-yl)- (8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


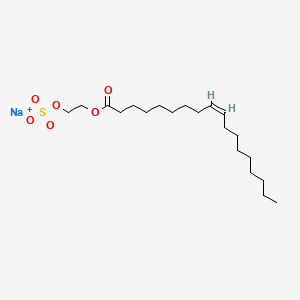

![2-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B576890.png)


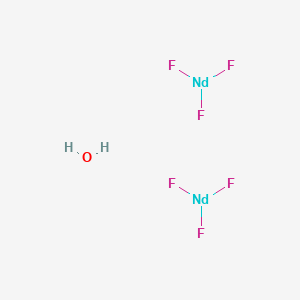
![(1R,2S,3S,5S,8S,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadecane-7,13-dione](/img/structure/B576901.png)


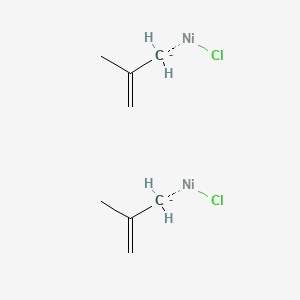
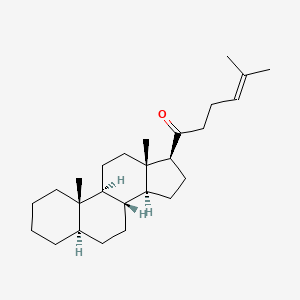
![6H-Imidazo[4',5':3,4]benzo[1,2-d]oxazole](/img/structure/B576909.png)

